molecular formula C15H12N2O3 B11772247 1-(4-Methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine-2,3-dione

1-(4-Methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine-2,3-dione

Cat. No.: B11772247
M. Wt: 268.27 g/mol
InChI Key: QVKKPACCPIQJMU-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine-2,3-dione is an organic compound with the molecular formula C16H13NO3 This compound is characterized by a pyrrolo[2,3-b]pyridine core structure substituted with a 4-methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine-2,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with pyrrole derivatives under acidic conditions, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts such as palladium or copper and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine-2,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, often using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-Methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine-2,3-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine-2,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The specific pathways affected depend on the biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxybenzyl)-1H-indole-2,3-dione: Similar structure but with an indole core instead of pyrrolo[2,3-b]pyridine.

    1-(4-Methoxybenzyl)-3-pyrrolidinamine hydrochloride: Contains a pyrrolidine ring instead of pyrrolo[2,3-b]pyridine.

Uniqueness

1-(4-Methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine-2,3-dione is unique due to its specific substitution pattern and the presence of both pyridine and pyrrole rings. This combination imparts distinct electronic properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]pyrrolo[2,3-b]pyridine-2,3-dione

InChI

InChI=1S/C15H12N2O3/c1-20-11-6-4-10(5-7-11)9-17-14-12(3-2-8-16-14)13(18)15(17)19/h2-8H,9H2,1H3

InChI Key

QVKKPACCPIQJMU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=C(C=CC=N3)C(=O)C2=O

Origin of Product

United States

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